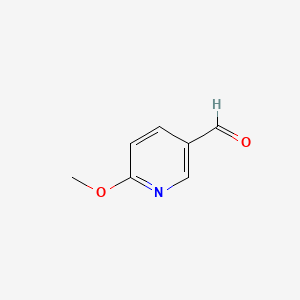

6-Methoxynicotinaldehyde

Descripción general

Descripción

6-Methoxy-3-pyridinecarboxaldehyde, also known as 6-methoxy-3-nicotinaldehyde, is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is an intermediate for the synthesis of the somatostatic sst3 receptor .

Synthesis Analysis

6-Methoxy-3-pyridinecarboxaldehyde can be prepared from 5-bromo-2-methoxypyridine . It is also used to prepare 6-methoxy-4-methyl-3-pyridinecarboxaldehyde and 6-methoxy-5-methyl-3-pyridinecarboxaldehyde .Molecular Structure Analysis

The molecular formula of 6-Methoxynicotinaldehyde is C7H7NO2 . It has a molecular weight of 137.14 .Physical and Chemical Properties Analysis

This compound is an off-white to light yellow crystalline powder . It has a melting point of 51-54 °C and a boiling point of 65-70 °C under a pressure of 12 Torr . The density is predicted to be 1.159±0.06 g/cm3 . It is insoluble in water .Aplicaciones Científicas De Investigación

1. Synthesis of Pyranopyrazoles

6-Methoxynicotinaldehyde has been used in the synthesis of pyranopyrazoles, a class of organic compounds with potential pharmacological activities. Zolfigol et al. (2013) demonstrated a green and efficient method for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This synthesis used isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions (Zolfigol et al., 2013).

2. Study of the Base-Excision Repair Pathway

Liuzzi and Talpaert-Borlé (1985) utilized methoxyamine, a derivative of methoxynicotinaldehyde, to study enzymatic reactions involved in DNA repair. This research provided insights into the mechanisms of uracil-DNA glycosylase and AP endodeoxyribonuclease in mammalian cells (Liuzzi & Talpaert-Borlé, 1985).

3. Synthesis of Nabumetone Intermediate

6-Methoxy-2-naphthaldehyde, a compound related to this compound, was synthesized by Tong Guo-tong (2007) as an intermediate of Nabumetone, an anti-inflammatory drug. The study explored efficient methods for the synthesis and purification of this compound (Tong Guo-tong, 2007).

4. Catalysis in Organic Reactions

Malkov et al. (2011) investigated the use of METHOX, a methoxy-based catalyst, in the enantioselective allylation of α,β-unsaturated aldehydes. This research expanded the understanding of methoxy derivatives' role in catalyzing a range of organic reactions (Malkov et al., 2011).

5. Characterization in Non-Linear Optical Property

6-Methoxy naphthaldehyde was investigated by Sarojini et al. (2005) for its non-linear optical properties. The study detailed the synthesis, crystal structure, and frequency conversion efficiency of this compound, showcasing its potential in optical applications (Sarojini et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Methoxynicotinaldehyde is a chemical compound that is primarily used as a substrate in the synthesis of flavanones . It is also an intermediate for the synthesis of the somatostatic sst3 receptor . .

Mode of Action

As a substrate in flavanone synthesis, it likely interacts with enzymes that catalyze the condensation reaction with o-hydroxyarylketones . In the context of the somatostatic sst3 receptor synthesis, it may be involved in specific biochemical reactions that lead to the formation of the receptor .

Result of Action

As a substrate in flavanone synthesis, its conversion into flavanones may contribute to the biological activities associated with these compounds, such as antioxidant, anti-inflammatory, and anti-cancer effects . As an intermediate in the synthesis of the somatostatic sst3 receptor, it may play a role in the regulation of growth hormone release .

Análisis Bioquímico

Biochemical Properties

6-Methoxynicotinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of flavanones via an L-proline-catalyzed condensation with o-hydroxyarylketones . It is also used as an intermediate for the synthesis of the somatostatic sst3 receptor . The compound interacts with various enzymes and proteins, facilitating these biochemical processes. For instance, it acts as a substrate in reactions catalyzed by L-proline, an enzyme that aids in the condensation process .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, such as the synthesis of flavanones, which are important for various cellular functions . Additionally, its role in the synthesis of the somatostatic sst3 receptor suggests that it may have implications in cell signaling pathways related to growth hormone regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in enzyme-catalyzed reactions, such as those involving L-proline . These interactions facilitate the condensation process, leading to the synthesis of flavanones. The compound’s role as an intermediate in the synthesis of the somatostatic sst3 receptor also indicates its involvement in enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can maintain its activity and function over extended periods, although specific details on its long-term effects on cellular function are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to avoid toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biochemical substances . The compound’s role in the synthesis of flavanones and the somatostatic sst3 receptor indicates its involvement in metabolic processes related to these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, making it important to understand the mechanisms underlying its transport and distribution .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms can impact the compound’s activity and function within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes .

Propiedades

IUPAC Name |

6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIEPPAOULMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391833 | |

| Record name | 6-Methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65873-72-5 | |

| Record name | 6-Methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPYRIDINE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

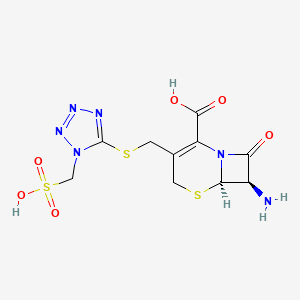

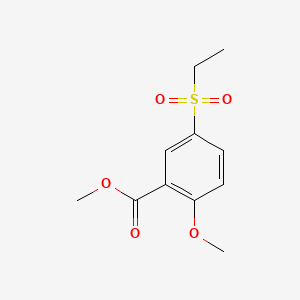

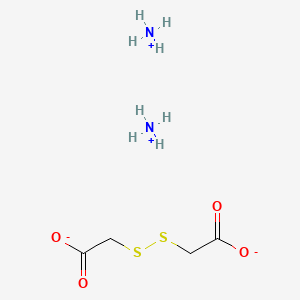

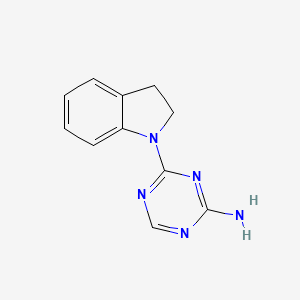

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The paper mentions using 6-Methoxynicotinaldehyde as a starting material for the synthesis of a 1-hydroxy-2-pyridone analogue of caffeic acid. Why was this particular aldehyde chosen, and how does its structure relate to the final product?

A1: this compound was selected due to its structural similarity to the target 1-hydroxy-2-pyridone analogue. Specifically, this aldehyde already contains the pyridine ring with a methoxy group at the 6-position. The researchers aimed to convert this methoxy group into a hydroxyl group, ultimately forming the desired 1-hydroxy-2-pyridone moiety, which acts as a bioisostere for the catechol group in caffeic acid . The remaining steps in the synthesis focused on introducing the acrylic acid side chain present in caffeic acid, highlighting the strategic use of this compound as a building block.

Q2: The synthesis involved several steps, including a Horner-Wadsworth-Emmons reaction. What is the significance of this specific reaction in the context of the overall synthetic strategy?

A2: The Horner-Wadsworth-Emmons reaction played a crucial role in introducing the three-carbon α,β-unsaturated ester side chain to the pyridine ring, mimicking the side chain present in caffeic acid . This reaction, known for its ability to form carbon-carbon double bonds with high stereoselectivity, allowed the researchers to control the geometry of the resulting double bond. The successful incorporation of the side chain through this reaction was essential for obtaining the desired 1-hydroxy-2-pyridone analogue with structural similarity to caffeic acid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)